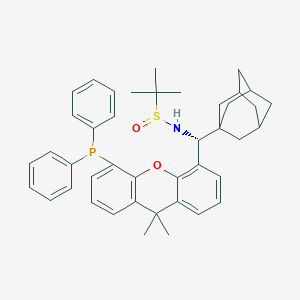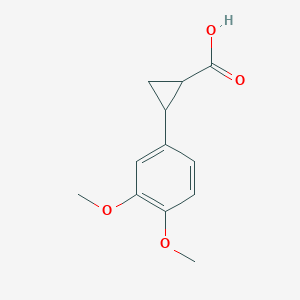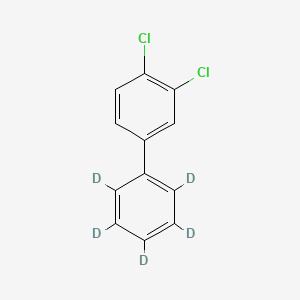
(R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide es un compuesto orgánico complejo que presenta una estructura única que combina las unidades adamantano, difenilfosfanilo y xanteno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del derivado de adamantano, seguido de la introducción del grupo difenilfosfanilo. La unidad xanteno se incorpora luego a través de una serie de reacciones de acoplamiento. El paso final implica la adición del grupo sulfinamida en condiciones controladas para asegurar que se logre la estereoquímica deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y la pureza. Esto podría incluir el uso de sistemas catalíticos avanzados, la detección de alto rendimiento de las condiciones de reacción y las técnicas de química de flujo continuo para escalar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfinamida en aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en las unidades de fosfanilo y xanteno.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como los haluros de alquilo. Las condiciones de reacción generalmente implican temperaturas controladas, atmósferas inertes y solventes específicos para garantizar una alta selectividad y rendimiento.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a varios derivados con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Química
En química, (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide se utiliza como ligando en sistemas catalíticos para síntesis asimétrica. Su estructura única permite una alta enantioselectividad en diversas reacciones, lo que lo convierte en un compuesto valioso en la producción de compuestos quirales.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Su capacidad para interactuar con enzimas y receptores específicos lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, se exploran las posibles propiedades terapéuticas del compuesto, particularmente en el desarrollo de nuevos productos farmacéuticos. Su estructura única puede ofrecer ventajas para dirigirse a vías biológicas específicas y reducir los efectos secundarios.
Industria
En el sector industrial, this compound se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura única del compuesto le permite unirse selectivamente a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la activación de cascadas de señalización y la alteración de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide se puede comparar con otros compuestos que presentan unidades adamantano, difenilfosfanilo o xanteno.
- Los compuestos similares incluyen derivados de adamantano, ligandos de difenilfosfanilo y moléculas basadas en xanteno.
Singularidad
La singularidad de this compound radica en su combinación de estas tres unidades distintas, proporcionando una plataforma versátil para diversas aplicaciones. Su capacidad para experimentar diversas reacciones químicas y su potencial en la investigación científica lo convierten en un compuesto valioso en múltiples campos.
Propiedades
Fórmula molecular |
C42H48NO2PS |
|---|---|
Peso molecular |
661.9 g/mol |
Nombre IUPAC |
N-[(R)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47?/m0/s1 |
Clave InChI |
DDAVVJQEEHFBRU-NEKIQERWSA-N |
SMILES isomérico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)



![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)


![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
